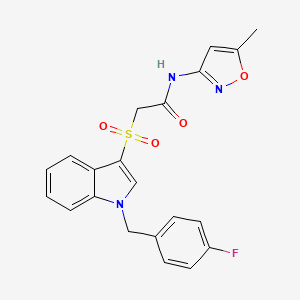

![molecular formula C8H6FN3O2 B2654860 Methyl 3-fluoroimidazo[1,2-a]pyrimidine-2-carboxylate CAS No. 1221715-46-3](/img/structure/B2654860.png)

Methyl 3-fluoroimidazo[1,2-a]pyrimidine-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

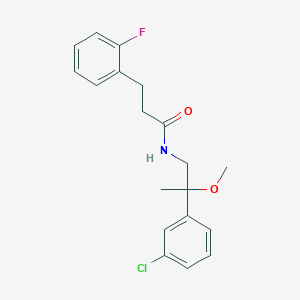

The synthesis of Methyl 3-fluoroimidazo[1,2-a]pyrimidine-2-carboxylate involves intramolecular heterocyclization of N-(pyrimidin-2-yl)imines of methyl trifluoropyruvate with trimethyl phosphite. This reaction yields the desired compound, which can then be further transformed into N-substituted methyl 3-aminoimidazo[1,2-a]pyrimidine-2-carboxylates by reactions with amines .

Scientific Research Applications

Synthesis and Transformation

- Methyl 3-fluoroimidazo[1,2-a]pyrimidine-2-carboxylates are synthesized through intramolecular heterocyclization processes. They can be transformed into N-substituted methyl 3-aminoimidazo[1,2-a]pyrimidine-2-carboxylates by reacting with amines (Sokolov & Aksinenko, 2009).

Physicochemical Mimicry

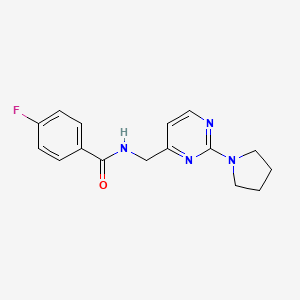

- The compound has been used in the context of physicochemical mimicry. 8-Fluoroimidazo[1,2-a]pyridine, a related compound, is established as a physicochemical mimic of imidazo[1,2-a]pyrimidine, which demonstrates the utility of such compounds in biological systems (Humphries et al., 2006).

Fluorine-Substituted Fused Imidazoles Synthesis

- The synthesis of 3-fluoroimidazo[1,2-a]pyrimidines, like the compound , is achieved via heterocyclization, providing a method to create ring-fluorinated fused imidazoles relevant to biology (Rassukana et al., 2010).

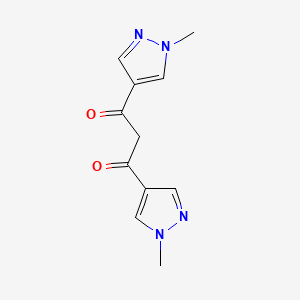

Fluorescence Properties

- Research indicates that compounds like methyl 3-fluoroimidazo[1,2-a]pyrimidine-2-carboxylate have significant fluorescence properties. They are studied as potential biomarkers and photochemical sensors, with modifications like the hydroxymethyl group enhancing fluorescence intensity (Velázquez-Olvera et al., 2012).

Biological Applications

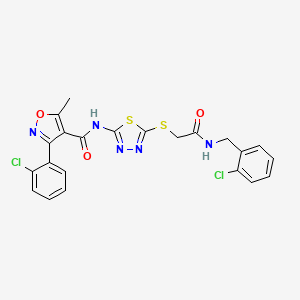

- Similar compounds have been synthesized and evaluated for their potential biological applications, including anti-inflammatory and antinociceptive activities. This suggests a broader scope of application in medicinal chemistry (Alam et al., 2010).

Chemically Modified Polymers

- This compound derivatives have been used to modify natural biopolymers like chitosan, introducing new functional groups into the polymer structure (Levov et al., 2011).

Safety and Hazards

Properties

IUPAC Name |

methyl 3-fluoroimidazo[1,2-a]pyrimidine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FN3O2/c1-14-7(13)5-6(9)12-4-2-3-10-8(12)11-5/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJRVSNWERWGIPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N2C=CC=NC2=N1)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(2-Anilinovinyl)-3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-4-isothiazolecarbonitrile](/img/structure/B2654783.png)

![4-Methylphenyl 4-[(4-methylphenyl)sulfanyl]-2-phenyl-5-pyrimidinyl sulfone](/img/structure/B2654784.png)

![2-[(2,5-Dimethylphenyl)sulfanyl]acetonitrile](/img/structure/B2654788.png)

![ethyl 2-[[4-(dibutylsulfamoyl)benzoyl]amino]-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2654793.png)

![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)cyclohexanecarboxamide](/img/structure/B2654796.png)

![1-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfonyl)propan-1-amine](/img/structure/B2654799.png)